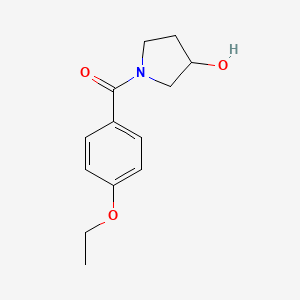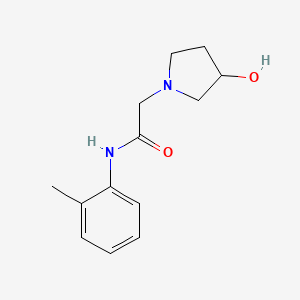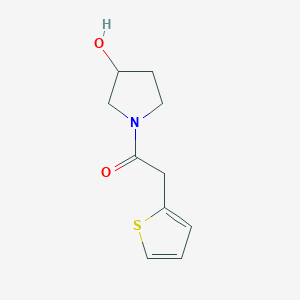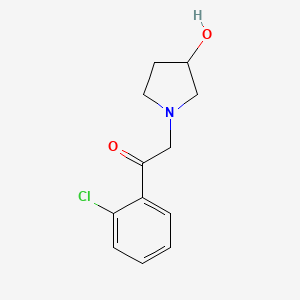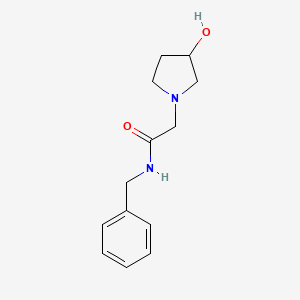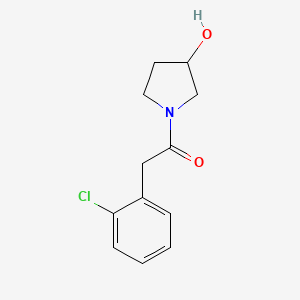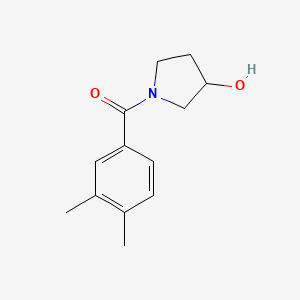
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol
Overview
Description
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol, commonly known as 1-DM-Pyrrolidin-3-ol, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It is a colorless, volatile liquid with a low boiling point and a molecular weight of 181.22 g/mol. 1-DM-Pyrrolidin-3-ol has a unique structure, consisting of a five-membered ring with a methyl group at the 3-position and a benzoyl group at the 4-position. This structure makes it a valuable compound for research purposes, as it can be used to study the effects of different substituents on the structure and reactivity of the compound.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol, are pivotal in drug discovery due to their unique properties. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. This interest stems from its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. The review by Li Petri et al. (2021) highlights the versatility of pyrrolidine and its derivatives, such as pyrrolizines and prolinol, in bioactive molecule synthesis. These compounds exhibit selectivity towards various targets, with their biological activity influenced by steric factors and the stereochemistry of substituents, underlining the importance of pyrrolidine in creating novel compounds with diverse biological profiles (Li Petri et al., 2021).
Supramolecular Capsules from Calixpyrrole
Calixpyrrole derivatives, closely related to pyrrolidine structures, play a significant role in the self-assembly of supramolecular capsules. Ballester (2011) discusses the formation of molecular capsules derived from calixpyrrole, emphasizing the structural and conformational similarities between calix[4]arenes and calix[4]pyrroles. The review explores various approaches for using calix[4]pyrrole derivatives in capsule assembly, including the modification of the upper rim with urea groups and the transformation of pyrrole units into tetrathiafulvalene derivatives. These modifications yield capsules with unique properties, such as polar functionalized interiors and the ability to bind electron-poor guests, showcasing the potential of pyrrolidine and its derivatives in constructing complex molecular architectures (Ballester, 2011).
Mechanism of Action
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Bioactive Molecules with Pyrrolidine Ring
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(7-10(9)2)13(16)14-6-5-12(15)8-14/h3-4,7,12,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKMMQMWJNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)

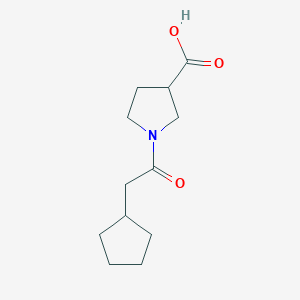

![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)
